1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine
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Overview
Description
1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and two pyrazole rings, which are known for their biological and pharmacological activities. The presence of fluorine atoms in the molecule enhances its metabolic stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of pyrazole derivatives using difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to a variety of difluoromethyl-substituted derivatives .
Scientific Research Applications
1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorine-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a drug candidate due to its metabolic stability and ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The presence of pyrazole rings allows the compound to interact with various biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl-: A compound with similar structural features but different functional groups.
Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester: Another difluoromethylated pyrazole derivative with distinct applications.
Uniqueness
1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine is unique due to its specific combination of difluoromethyl and pyrazole moieties, which confer enhanced metabolic stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and agrochemicals .
Properties
Molecular Formula |
C10H13F2N5 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-5-14-16(2)8(7)6-13-9-3-4-17(15-9)10(11)12/h3-5,10H,6H2,1-2H3,(H,13,15) |
InChI Key |
URLUGRMRZTTXIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
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